molecular formula C16H15NS B14210228 2,4-Dimethyl-3-phenyl-4H-1,4-benzothiazine CAS No. 823801-87-2

2,4-Dimethyl-3-phenyl-4H-1,4-benzothiazine

Cat. No.: B14210228
CAS No.: 823801-87-2
M. Wt: 253.4 g/mol
InChI Key: DUIKNHFBODVWGV-UHFFFAOYSA-N
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Description

2,4-Dimethyl-3-phenyl-4H-1,4-benzothiazine is a heterocyclic compound that belongs to the benzothiazine family. These compounds are known for their diverse biological activities and are of significant interest in medicinal chemistry. The structure of this compound consists of a benzene ring fused with a thiazine ring, which includes nitrogen and sulfur atoms. This unique structure contributes to its various chemical and biological properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dimethyl-3-phenyl-4H-1,4-benzothiazine typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2-aminobenzenethiol with β-ketoesters under acidic or basic conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the benzothiazine ring .

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often use catalysts and controlled reaction conditions to facilitate the cyclization process. Green synthesis methods, which minimize the use of hazardous reagents and solvents, are also being explored for the industrial production of benzothiazine derivatives .

Chemical Reactions Analysis

Types of Reactions: 2,4-Dimethyl-3-phenyl-4H-1,4-benzothiazine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 2,4-Dimethyl-3-phenyl-4H-1,4-benzothiazine involves its interaction with biological targets through hydrogen bonding, π-π interactions, and coordination with metal ions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to its observed biological effects . The compound’s ability to act as a ligand for metal ions also plays a role in its mechanism of action .

Properties

CAS No.

823801-87-2

Molecular Formula

C16H15NS

Molecular Weight

253.4 g/mol

IUPAC Name

2,4-dimethyl-3-phenyl-1,4-benzothiazine

InChI

InChI=1S/C16H15NS/c1-12-16(13-8-4-3-5-9-13)17(2)14-10-6-7-11-15(14)18-12/h3-11H,1-2H3

InChI Key

DUIKNHFBODVWGV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N(C2=CC=CC=C2S1)C)C3=CC=CC=C3

Origin of Product

United States

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